Trioctylamine

Descripción general

Descripción

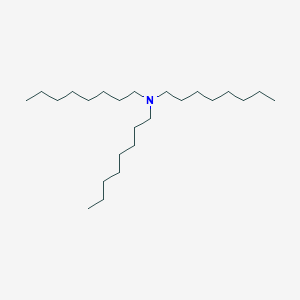

Trioctylamine (TOA, C₂₄H₅₁N) is a tertiary aliphatic amine with three linear octyl chains. It is a colorless, viscous liquid (density: 0.81 g/mL at 25°C) with a high boiling point (365–367°C at 1 atm) and low water solubility (0.050 mg/L) . TOA is widely used as a solvent, extractant, and catalyst due to its strong basicity and ability to form complexes with organic acids and metals. Key applications include:

Métodos De Preparación

Alkylation of n-Octanol with Ammonia

The most widely documented method for TOA synthesis involves the alkylation of n-octanol with ammonia. This process typically employs acid or base catalysts to facilitate the nucleophilic substitution reaction. As described by LYZhongdaChem, the reaction proceeds via a three-step mechanism:

-

Monoalkylation : n-Octanol reacts with ammonia to form n-octylamine.

-

Dialkylation : n-Octylamine undergoes further reaction with n-octanol to produce di-n-octylamine.

-

Trialkylation : Di-n-octylamine reacts with a third equivalent of n-octanol to yield trioctylamine .

The reaction is conducted at elevated temperatures (160–220°C) under hydrogen or nitrogen atmospheres to prevent oxidation . Catalysts such as alkaline earth oxides (e.g., MgO, CaO) or transition metal oxides (e.g., CuO, ZnO) are critical for achieving high yields (>90%) . For instance, a patent by CN107540557A demonstrates that using a Cu-Ni-Zn-Mg oxide catalyst at 210–220°C results in 94.5% TOA purity after 5 hours .

Key Parameters :

Catalytic Reductive Amination

An alternative route involves reductive amination of n-octanol with ammonia using hydrogen as a reducing agent. This method minimizes byproduct formation and improves atom economy. The reaction mechanism proceeds as follows:

3 + \text{H}2 \xrightarrow{\text{Catalyst}} \text{R-NH}2 + 2\text{H}2\text{O}

where R represents the n-octyl group. Catalysts such as Raney nickel or palladium on carbon are effective, but recent studies highlight the superiority of bimetallic catalysts (e.g., Cu-Ni-Zn-Mg oxides) for enhanced selectivity . For example, a catalyst composed of 40% CuO, 30% NiO, 20% ZnO, and 10% MgO achieved a TOA yield of 97.6% after rectification .

Advantages Over Alkylation :

Microencapsulation for Purification

Post-synthesis purification of TOA often involves microencapsulation to isolate the amine from unreacted alcohols and byproducts. A study by Scielo.cl details a method where TOA is encapsulated in a styrene-divinylbenzene (ST-DVB) polymer matrix . The process involves:

-

Dissolving TOA in toluene with ST and DVB monomers.

-

Initiating polymerization with benzoyl peroxide at 75°C under nitrogen.

-

Filtering and drying the microcapsules to recover purified TOA .

Microencapsulation Efficiency :

| ST:DVB Ratio | TOA Loading (wt%) | Yield (%) |

|---|---|---|

| 20:80 | 19.6 | 23.6 |

| 40:60 | 18.2 | 64.8 |

| 60:40 | 16.7 | 82.1 |

Higher DVB content increases crosslinking density, improving TOA retention but reducing yield due to radical scavenging by the amine .

Physicochemical Characterization

TOA’s properties are critical for its industrial applications. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.81 g/cm³ | |

| Melting Point | -39°C | |

| Flash Point | 168°C | |

| Solubility in Water | <0.0001 g/L | |

| Vapor Pressure (20°C) | <0.01 hPa |

These properties necessitate careful handling during synthesis, particularly due to TOA’s low solubility and high flammability .

Industrial-Scale Production Considerations

Scalability of TOA synthesis requires optimizing:

-

Feedstock Purity : n-Octanol must be >99% pure to avoid dialkyl ether byproducts .

-

Catalyst Regeneration : Alkaline earth oxide catalysts lose activity after 5–7 cycles due to sintering .

-

Waste Management : The process generates wastewater containing NaCl and residual ammonia, requiring neutralization before disposal .

Análisis De Reacciones Químicas

Trioctylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary and primary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Trioctylamine is a clear, colorless liquid characterized by its hydrophobic nature and solubility in organic solvents like chloroform, while being insoluble in water. Its physical properties include:

- Molecular Formula : CHN

- Boiling Point : 164-168 °C at 0.7 mmHg

- Density : 0.810 g/mL at 20 °C

- Flash Point : >230 °F

These properties make TOA suitable for various extraction processes where water solubility is not desirable.

Carboxylic Acid Extraction

TOA is widely used for extracting monocarboxylic acids such as acetic acid and dicarboxylic acids like malic acid. Research has demonstrated that TOA can achieve extraction efficiencies exceeding 90% when optimized with appropriate diluents like decanol. For example, a study utilizing Response Surface Methodology (RSM) reported an extraction efficiency of 97.53% for malic acid under optimal conditions (temperature: 304.73 K, acid concentration: 0.25 kmol/m³, TOA composition: 23.54% v/v) .

Metal Extraction

TOA serves as an effective extractant for precious metals and other anionic species from aqueous solutions. It forms complexes with metal ions, facilitating their separation from solutions. A study indicated that TOA can be utilized to microencapsulate metals, enhancing their recovery from industrial waste streams .

Reactive Extraction

In the context of reactive extraction, TOA has been employed to recover levulinic acid from aqueous solutions using eugenol as a diluent. This method enhances extraction efficiency compared to using TOA alone, demonstrating the benefits of synergistic effects in solvent systems .

Case Study 1: Malic Acid Recovery

In a systematic study on malic acid recovery using TOA in decanol, researchers optimized process parameters including temperature and initial acid concentration. The results indicated that the combination of TOA with moderate polarity diluents significantly improved extraction performance, highlighting its utility in organic acid separation .

Case Study 2: Lactic Acid Extraction

Another significant application involved the synergistic effect of TOA combined with tripropylamine for lactic acid extraction in biotechnological settings. The study demonstrated that this mixture could effectively enhance lactic acid yields from fermentation processes .

Environmental Considerations

While TOA is effective in various extraction processes, its environmental impact must be considered due to its toxicity to aquatic life and potential health hazards upon prolonged exposure. Therefore, careful handling and disposal measures are essential when utilizing TOA in industrial applications.

Mecanismo De Acción

The mechanism of action of trioctylamine involves its ability to form stable complexes with various molecules. In solvent extraction processes, this compound coordinates with metal ions or organic acids, facilitating their separation and purification . In catalytic reactions, this compound acts as a base, promoting the formation of intermediates and accelerating reaction rates . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparación Con Compuestos Similares

Solvent Properties: TOA vs. Oleylamine

TOA and oleylamine (a primary amine with an unsaturated C18 chain) are both used in nanoparticle synthesis. However, TOA’s higher boiling point and steric bulk result in distinct outcomes:

| Property | Trioctylamine | Oleylamine |

|---|---|---|

| Boiling Point | 365–367°C | ~350°C (decomposes) |

| Nanoparticle Size | 5.0 ± 1.3 nm | 3.7 ± 0.6 nm |

| Heating Time | 5 seconds | Longer required |

TOA produces larger iron oxide nanoparticles (5.0 nm) under rapid inductive heating due to its higher thermal stability and reduced capping efficiency compared to oleylamine .

Extraction Efficiency: TOA vs. Other Amines and Diluents

TOA outperforms other amines in carboxylic acid extraction due to its tertiary structure, which enhances polarity and complexation. For example:

- Levulinic Acid Extraction :

| Diluent System | Metal Extracted | Efficiency (vs. Kerosene) |

|---|---|---|

| TOA + [P2225][NTf2] (ionic liquid) | Tungsten(VI), Cobalt(II) | 30% higher |

| TOA + 1-Dodecanol | Lactic Acid | K_D increases with temperature |

TOA’s compatibility with ionic liquids enhances separation selectivity and distribution ratios compared to traditional diluents like kerosene .

Structural Impact: Tertiary vs. Primary/Secondary Amines

The tertiary amine structure of TOA confers advantages over primary/secondary amines:

- Polarity : The N–H bond in TOA is less polar than O–H bonds in acids but more polar than C–H bonds, enabling efficient proton transfer .

- Steric Effects : Three octyl chains reduce water solubility and increase hydrophobicity, favoring organic-phase partitioning .

- Basicity : TOA’s pK_a (~10.7) allows effective deprotonation of weak acids like levulinic acid (pK_a ~4.6) .

Actividad Biológica

Trioctylamine (TOA) is a tertiary amine widely used in various industrial applications, including solvent extraction and as a surfactant. Recent studies have highlighted its significant biological activities, particularly in antimicrobial and cytotoxic contexts. This article reviews the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings.

Antimicrobial Activity

This compound has demonstrated substantial antimicrobial properties against a range of pathogens. Its effectiveness varies with the length of the alkyl chain in amines, with longer chains generally exhibiting greater activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : this compound showed a MIC of 0.02 µM against Mycobacterium tuberculosis H37Rv, indicating strong activity against this pathogen .

- Comparison with Other Amines : In a study comparing various amines, this compound outperformed shorter-chain analogs such as triethylamine and tributylamine in inhibiting Staphylococcus aureus and Pseudomonas aeruginosa. The MIC values for these pathogens were significantly lower for this compound compared to those with shorter chains .

Table 1: Antimicrobial Activity of this compound Compared to Other Amines

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| Triethylamine | S. aureus | >100 |

| Tributylamine | P. aeruginosa | 50 |

| Trihexylamine | E. coli | 6.5 |

| This compound | M. tuberculosis | 0.02 |

| S. aureus | 12.5 | |

| P. aeruginosa | 25 |

Cytotoxicity Studies

While this compound exhibits notable antimicrobial properties, its cytotoxic effects have also been investigated. These studies are crucial for assessing its safety profile in potential therapeutic applications.

- Cell Line Studies : Research indicates that this compound has varying levels of toxicity across different cell lines. For instance, it exhibited a higher toxicity towards HEK 293 cells compared to other tested cell lines .

- Impact on Cell Viability : The cytotoxicity of this compound was evaluated using assays that measure cell viability post-exposure, revealing that while it can effectively kill certain bacteria, it may also pose risks to human cells at higher concentrations .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the structure of this compound affect its biological activity:

- Chain Length Influence : Increasing the length of the alkyl chain generally correlates with enhanced antimicrobial activity. For example, trihexylamine showed improved activity over triethylamine due to its longer carbon chain .

- Functional Group Modifications : The introduction of functional groups or variations in branching can significantly alter both the antimicrobial efficacy and cytotoxicity profiles of amines like this compound.

Case Studies

Several case studies have highlighted the practical applications and implications of this compound’s biological activity:

- Antimicrobial Peptides : A study explored the use of this compound as part of a formulation that enhances the solubility and antibacterial activity of antimicrobial peptides, indicating its potential role in drug delivery systems .

- Environmental Impact : Research on the extraction behavior of this compound in environmental contexts has shown its utility in removing pollutants while maintaining low toxicity levels, suggesting a dual role in bioremediation efforts .

Q & A

Basic Research Questions

Q. What are the fundamental mechanisms underlying the extraction of carboxylic acids using trioctylamine (TOA) in solvent systems?

TOA facilitates extraction via ion-pair formation between its tertiary amine group and the carboxylic acid. For example, FTIR spectroscopy reveals that TOA and propionic acid form (1:1) ion-pair complexes in organic phases, with equilibrium constants (e.g., ) dependent on TOA concentration and solubility . Similar mechanisms apply to citric and lactic acids, where TOA-organic acid complexes dominate extraction equilibria .

Q. How should this compound be handled and stabilized in laboratory settings to ensure experimental reproducibility?

TOA is stable under inert conditions but degrades upon prolonged exposure to strong acids or oxidizers. Storage recommendations include:

- Avoiding contact with strong acids (e.g., HCl, ) and oxidizers (e.g., ) to prevent hazardous reactions .

- Using airtight containers at room temperature to minimize decomposition into dioctylamine, a reactive byproduct .

- Monitoring purity via gas chromatography (GC) or titration to detect degradation .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the reactive extraction efficiency of carboxylic acids using TOA-based solvents?

RSM, combined with Box-Behnken design, identifies optimal parameters (e.g., temperature, TOA concentration, acid strength). For malic acid extraction, a second-order polynomial model predicted 97.53% efficiency under optimized conditions (304.73 K, 0.25 kmol/m³ acid, 23.54% TOA in 1-decanol). Experimental validation achieved 93.25% efficiency, highlighting RSM's utility in balancing competing variables .

Q. What mathematical models best describe the liquid-liquid equilibria of TOA-mediated extraction systems for organic acids?

Two approaches are validated:

- Chemical Modeling : Assumes (1:1) and (1:2) acid-amine complexes in the organic phase. For citric acid, equilibrium constants (, ) were derived from isotherm data .

- Modified Langmuir Isotherm : Simplifies extraction as a surface adsorption process, with stoichiometric coefficients () reflecting acid-amine interactions . The Non-Random Two-Liquid (NRTL) activity model further refines predictions by incorporating binary interaction energies .

Q. How do degradation products of TOA, such as dioctylamine, influence the long-term stability and efficiency of solvent extraction systems?

Dioctylamine (DOA), a TOA degradation product, partitions into the organic phase but exhibits higher reactivity than TOA. For instance:

- DOA reacts with nitrous acid () in stripping solutions, forming nitrosoamines, which reduce extraction efficiency .

- Radiolytic degradation in nuclear waste treatments requires monitoring via GC-MS to prevent DOA accumulation .

Q. What spectroscopic techniques are effective in characterizing the ion-pair complexes formed between TOA and carboxylic acids during extraction?

- FTIR Spectroscopy : Identifies carboxylate () and protonated amine () peaks at 1550–1650 cm⁻¹ and 2500–2700 cm⁻¹, respectively. For propionic acid, ion-pair fractions correlate with TOA concentration .

- NMR Analysis : NMR chemical shifts (e.g., δ 2.5–3.5 ppm for amine protons) confirm TOA-organic acid adduct formation .

Q. In what novel environmental applications can TOA be employed beyond traditional solvent extraction, such as in nanotechnology or carbon capture?

TOA enables the synthesis of "capped nanojars" for carbonate () sequestration from water. Unlike sodium hydroxide, TOA enhances nanojar assembly efficiency in organic phases. Structural analysis (e.g., XRD, TEM) confirms identical carbonate-binding efficacy to traditional methods .

Q. Methodological Notes

- Experimental Design : For extraction studies, use pressure-tight reactors with magnetic stirring to ensure homogeneous mixing .

- Contradiction Analysis : Discrepancies in equilibrium constants (e.g., variations across studies) may arise from solvent polarity or temperature effects. Validate models with partition coefficient measurements .

- Safety Protocols : Always wear PPE (gloves, goggles) and use fume hoods when handling TOA due to skin/eye irritation risks .

Propiedades

IUPAC Name |

N,N-dioctyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAZYLNFDRKIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047635 | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.050 mg/l @ 25 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000549 [mmHg] | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1116-76-3 | |

| Record name | Trioctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40965UY86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-34.6 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.